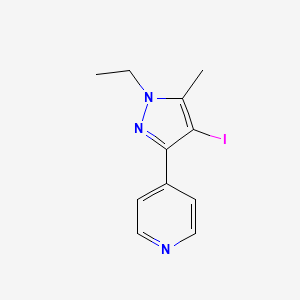

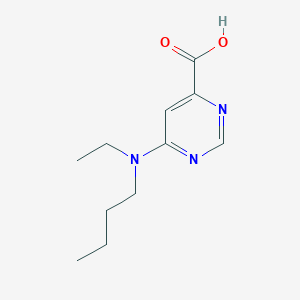

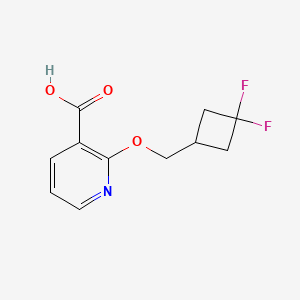

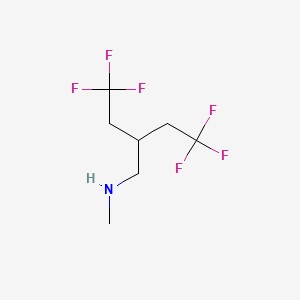

![molecular formula C8H10N2O4 B1481946 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid CAS No. 2092529-56-9](/img/structure/B1481946.png)

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid

Vue d'ensemble

Description

The compound “2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid” is a chemical compound with the empirical formula C8H10N2O3 . It is related to a series of compounds known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines . These compounds have been studied for their potential in the development of novel NLRP3 inhibitors .

Synthesis Analysis

The synthesis of related compounds, such as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines, has been guided by the principle of lipophilic ligand efficiency . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H10N2O3/c11-8(12)5-6-4-7-10(9-6)2-1-3-13-7/h4H,1-3,5H2,(H,11,12) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been carried out with various metal catalysts in acetic acid and acetonitrile solvents .

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Several studies have focused on the synthesis of novel heterocyclic compounds using derivatives of pyrazolo[5,1-b][1,3]oxazine. For instance, Abonía et al. (2010) describe an efficient method for synthesizing novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This process involves the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through intramolecular etherification by dehydration of a 1,5-diol intermediate (Abonía et al., 2010). Similarly, Hassan (2013) synthesized a series of 2-pyrazolines, which were later used to create new derivatives bearing benzenesulfonamide moieties, highlighting their potential in creating diverse chemical structures (Hassan, 2013).

Development of Spirobenzoxazoles and Other Derivatives

Kurasawa et al. (1988) explored the transformation of 1,5-benzoxazepines into spirobenzoxazoles, leading to the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines]. This research demonstrates the versatility of pyrazolo[5,1-b][1,3]oxazine derivatives in synthesizing complex chemical structures (Kurasawa et al., 1988).

Biocidal Properties and Antimicrobial Activity

Youssef et al. (2011) investigated the biocidal properties of certain derivatives, finding that some exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This suggests potential applications in developing new antimicrobial agents.

Fluorescent Sensors and Selective Inhibitors

Gong et al. (2011) synthesized a novel pyrazoline derivative proposed as a highly selective "turn on" fluorescent sensor for zinc ions, highlighting an application in analytical chemistry (Gong et al., 2011). Additionally, Ranatunge et al. (2004) developed a series of pyrazolo[5,1-b]1,3-oxazolidines and pyrazolo[5,1-b]1,3-oxazines, evaluating their selective inhibitory activity on cyclooxygenase-2 (COX-2), suggesting potential medicinal applications (Ranatunge et al., 2004).

Anticancer Activity

Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d][1,3]oxazin-4-one derivatives, testing them for antitumor activity. Certain compounds showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, indicating a potential avenue for anticancer drug development (Abdellatif et al., 2014).

Mécanisme D'action

Orientations Futures

The development of novel NLRP3 inhibitors is a promising area of research, given the role of NLRP3 in multiple inflammatory and autoimmune diseases . Improving the solubility of these compounds, specifically by introducing basic amine substituents into the scaffold, could be a potential direction for future research .

Propriétés

IUPAC Name |

2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c11-7(12)5-14-6-4-9-10-2-1-3-13-8(6)10/h4H,1-3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJDTYTWGMOBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)OCC(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

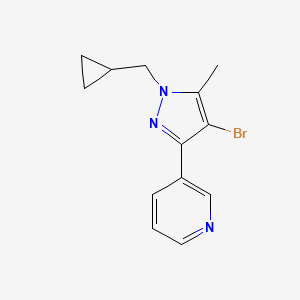

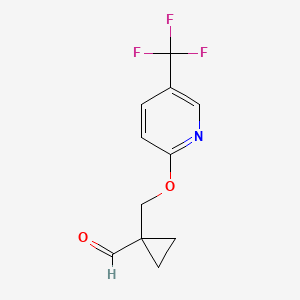

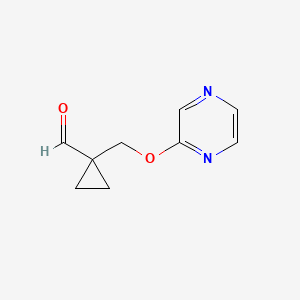

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481880.png)